(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone is an organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone typically involves the reaction of azetidine derivatives with appropriate reagents. One common method is the aza-Michael addition, where azetidine reacts with an electrophilic compound to form the desired product . Another method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(3-(Aminomethyl)phenyl)methanone: A structurally similar compound with different functional groups.
(4-(Aminomethyl)phenyl)methanone: Another similar compound with variations in the position of functional groups.
Uniqueness
(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone is unique due to its azetidine ring, which imparts distinct chemical properties and potential biological activities. The presence of both aminomethyl and phenyl groups further enhances its versatility in various applications.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
[3-(aminomethyl)azetidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C11H14N2O/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10/h1-5,9H,6-8,12H2 |
InChI Key |
BDDLANBBTUURMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.